![molecular formula C10H10ClN3OS B1607761 4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine CAS No. 263897-42-3](/img/structure/B1607761.png)
4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine
Overview
Description
4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine, also known as CMMP, is a compound that has been extensively studied in scientific research. It is a heterocyclic compound that contains a pyrimidine ring and a thiazole ring, which are both important in medicinal chemistry.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Quantum Chemical Calculations
A study details the synthesis of compounds through reactions involving 4-chloro-6-methoxypyrimidine-2-amine, further characterized by various spectroscopic techniques. These compounds were analyzed for their intramolecular non-covalent interactions, highlighting the importance of such interactions in understanding the molecular properties (Zhang et al., 2018).
Antifungal Activities
Research into pyrimidine derivatives containing a heterocyclic compound has shown antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. This indicates the potential application of these compounds in developing antifungal agents (Jafar et al., 2017).
Biological Evaluations
Antimicrobial Activities
A study synthesizing pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives demonstrated promising antimicrobial activity. This suggests these compounds' potential as a foundation for developing new antimicrobial agents (Sayed et al., 2006).
Chemical Transformations and Applications
Degradation Studies
Research on chlorimuron-ethyl degradation by Aspergillus niger highlights the environmental impact of pyrimidine-based herbicides and the microbial pathways involved in their breakdown, emphasizing the ecological applications of pyrimidine research (Sharma et al., 2012).
Optical and Electronic Properties
Nonlinear Optical Exploration
A study on the structural parameters and nonlinear optical exploration of thiopyrimidine derivatives demonstrates the significance of pyrimidine rings in nonlinear optics (NLO) fields. This research opens avenues for the use of such compounds in optoelectronic devices and materials science (Hussain et al., 2020).
properties
IUPAC Name |
4-[4-chloro-6-(methoxymethyl)pyrimidin-2-yl]-2-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-6-12-8(5-16-6)10-13-7(4-15-2)3-9(11)14-10/h3,5H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIXRKFVMUZSRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NC(=CC(=N2)Cl)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384082 | |
Record name | 4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine | |
CAS RN |
263897-42-3 | |
Record name | 4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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